

Camizestrant mechanism of action estrogen receptor alpha

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Compound Focus: Camizestrant

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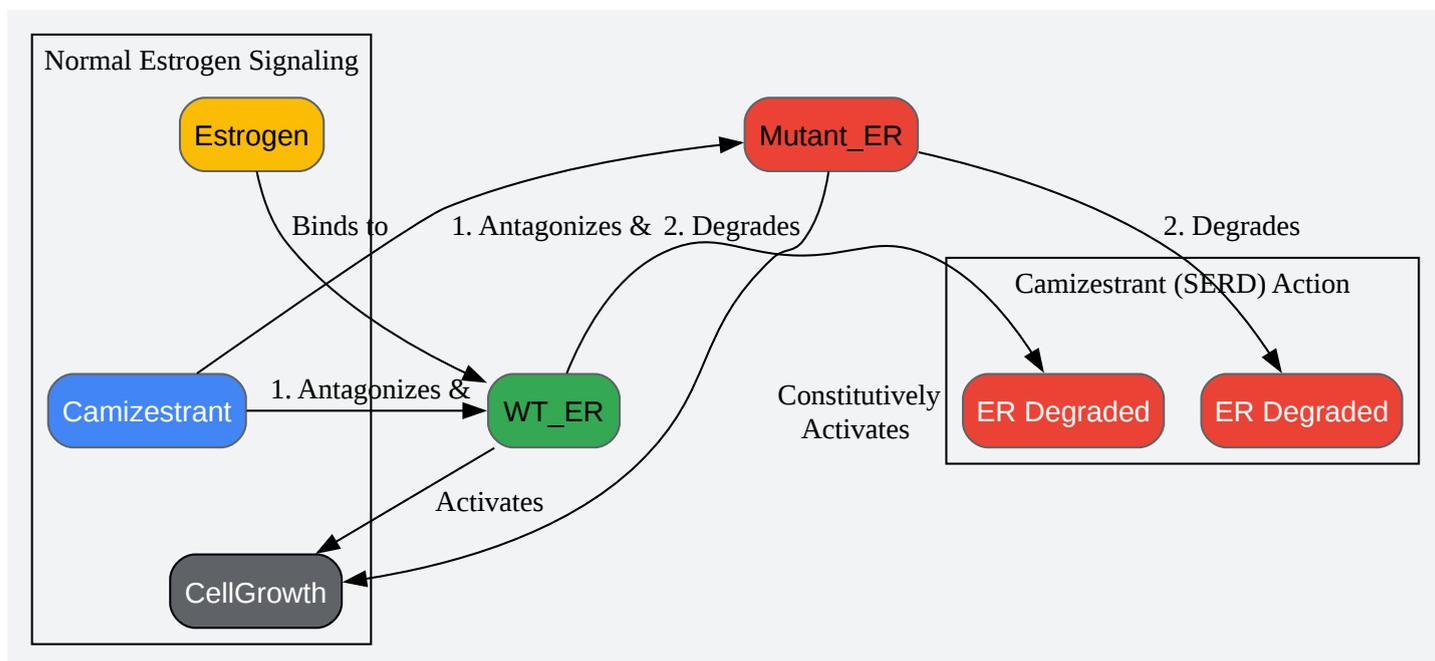
Core Mechanism of Action & Preclinical Evidence

Camizestrant exerts its effects through a dual mechanism on the estrogen receptor, and its efficacy has been validated across multiple preclinical models.

Molecular Mechanism

Camizestrant functions as a pure antagonist [1]. It binds to ER α , inducing an inactive conformation. This binding not only blocks the receptor's transcriptional activity but also targets the receptor for proteasomal degradation, thereby reducing total ER protein levels within the cell [2]. This degradation is crucial for overcoming resistance driven by constitutively active **ESR1 mutations** (e.g., Y537S, D538G), which are a common resistance mechanism to aromatase inhibitors [2] [3].

The following diagram illustrates the core mechanism of **camizestrant** in comparison to normal estrogen signaling and the mechanism of ESR1 mutations.



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Preclinical Efficacy & Key Experimental Protocols

Camizestrant has demonstrated robust antitumor activity in both *in vitro* and *in vivo* models, including those resistant to fulvestrant [2].

- **In Vitro Proliferation Assays:** The antiproliferative activity of **camizestrant** was measured in ER+ breast cancer cell lines (e.g., MCF7 and CAMA-1). Cells were cultured in phenol red-free RPMI-1640 medium with charcoal-stripped serum to eliminate external estrogenic effects. Viability was assessed using a Sytox Green live/dead cell count after treatment with **camizestrant** [2].
- **Gene Expression Analysis (RNA-seq):** To study the modulation of ER-regulated gene expression, cell lines and patient-derived xenograft (PDX) samples were treated with **camizestrant**. RNA was extracted, and RNA sequencing was performed. The pipeline included alignment to the human genome (GRCh38), quality control with tools like FastQC and Qualimap, and differential gene expression analysis using DESeq2 [2].
- **In Vivo PDX Models:** **Camizestrant** was evaluated in PDX models derived from patients, including models harboring ESR1 mutations. These studies confirmed significant tumor growth inhibition and

ER degradation *in vivo*. Combination studies with CDK4/6 inhibitors (e.g., palbociclib) and PI3K/AKT/mTOR pathway inhibitors (e.g., alpelisib, everolimus, capivasertib) showed enhanced antitumor activity, even in settings of acquired resistance [2].

Clinical Translation & Trial Data

The strong preclinical profile of **camizestrant** has translated into promising clinical results, particularly in the pivotal SERENA-6 Phase III trial.

- **SERENA-6 Trial Design and Results:** This trial was a practice-changing study that used a circulating tumor DNA (ctDNA)-guided approach. It enrolled patients with HR-positive, HER2-negative advanced breast cancer who were receiving first-line therapy with an aromatase inhibitor (AI) and a CDK4/6 inhibitor. Upon detection of an emerging **ESR1 mutation** in ctDNA *before* radiographic disease progression, patients were randomized to either switch to **camizestrant** plus their original CDK4/6 inhibitor or continue with the AI plus CDK4/6 inhibitor [4] [5] [6].

The table below summarizes the key efficacy outcomes from the SERENA-6 trial.

Endpoint	Camizestrant + CDK4/6i (n=155)	Aromatase Inhibitor + CDK4/6i (n=155)	Hazard Ratio (HR)
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| **Median Progression-Free Survival (PFS)** | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31-0.60) p<0.00001 [4] | | **PFS at 1 Year** | 60.7% | 33.4% | - [6] | | **Time to Deterioration in Quality of Life** | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33-0.82) nominal p<0.001 [4] |

- **Safety Profile:** The safety profile of **camizestrant** in combination with CDK4/6 inhibitors is manageable and consistent with the known profiles of each drug. The most common adverse events are Grade 3 or higher hematological events (e.g., neutropenia) associated with CDK4/6 inhibitors [4]. A unique finding with **camizestrant** is the occurrence of mild, transient, and reversible visual effects (e.g., photopsia, flashes of light). Nonclinical studies in rats indicate these are due to a **reversible pharmacological effect on retinal responses** without structural damage to the eye [7].

Future Directions and Conclusions

Camizestrant represents a significant advancement in the landscape of endocrine therapy. Its profile as an oral SERD with strong preclinical and clinical efficacy against both wild-type and mutant ER α positions it as a potential new backbone for HR-positive breast cancer treatment.

- **Ongoing Research:** Further trials are ongoing to evaluate **camizestrant** in broader first-line populations and in early breast cancer settings [5].
- **Regulatory Status:** Based on the compelling results from SERENA-6, the U.S. FDA has granted **Breakthrough Therapy Designation** to **camizestrant** in combination with a CDK4/6 inhibitor for patients with an emergent ESR1 mutation on first-line therapy [4] [6].

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References

1. A phase I dose escalation and expansion trial of the next- ... [sciencedirect.com]
2. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]
3. Decoding estrogen receptor and GPER biology: structural ... [frontiersin.org]
4. Camizestrant reduced the risk of disease progression or ... [astrazeneca-us.com]
5. ASCO 2025: camizestrant regimen could target breast ... [oncology-central.com]
6. Switching to Camizestrant After Detection of an ESR1 ... [ascopost.com]
7. Camizestrant causes reversible pharmacological effects on ... [sciencedirect.com]

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